8-((Aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole
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Overview
Description
8-((Aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
- Formation of the tetracyclic core through a series of cyclization reactions.
- Introduction of functional groups such as hydroxyl, methoxy, and nitroso groups through selective reactions.
- Final carbamate formation via reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
- Use of high-purity reagents and solvents.
- Implementation of advanced purification techniques such as chromatography.
- Scale-up of reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-((Aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
8-((Aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((Aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole involves its interaction with specific molecular targets. These interactions may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cellular communication and responses.
Comparison with Similar Compounds
8-((Aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole can be compared with similar compounds such as:
- [(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate .
- [(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione .
These compounds share similar tetracyclic structures but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
113785-48-1 |
---|---|
Molecular Formula |
C16H20N4O6 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
[(4S,6S,7S,8R)-10-hydroxy-7,13-dimethoxy-12-methyl-11-nitroso-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),9,11-trien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H20N4O6/c1-6-10(19-23)12(21)9-7(5-26-15(17)22)16(25-3)14-8(18-14)4-20(16)11(9)13(6)24-2/h7-8,14,18,21H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16-/m0/s1 |
InChI Key |
NVDDGNSLJMPYKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(C3(C4C(N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O |
Isomeric SMILES |
CC1=C(C(=C2[C@@H]([C@@]3([C@@H]4[C@@H](N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O |
Canonical SMILES |
CC1=C(C(=C2C(C3(C4C(N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-((aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole RM 49 RM-49 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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